Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate
Description
Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate is a boronic ester derivative featuring a benzo[d]oxazole core. The molecule comprises:
- A benzo[d]oxazole bicyclic system (oxygen and nitrogen atoms at positions 1 and 3).
- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 6-position, enabling participation in Suzuki-Miyaura cross-coupling reactions .
- A tert-butyl carbamate group at the 2-position, serving as a protective group for amines and enhancing solubility .
This compound is widely used in medicinal chemistry and materials science due to its stability and versatility in synthetic pathways.
Properties
Molecular Formula |
C18H25BN2O5 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-yl]carbamate |
InChI |
InChI=1S/C18H25BN2O5/c1-16(2,3)24-15(22)21-14-20-12-9-8-11(10-13(12)23-14)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3,(H,20,21,22) |
InChI Key |
YBQMLIMTOYLMIC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(O3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of substitution reactions, often involving reagents such as potassium acetate and PdCl2(dppf)-CH2Cl2 adduct . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety enables palladium-catalyzed cross-coupling with aryl or heteroaryl halides. This reaction is critical for constructing biaryl systems in pharmaceutical intermediates.
| Reaction Parameters | Details |
|---|---|
| Catalysts | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | Na₂CO₃, K₃PO₄ |
| Solvent System | DME/H₂O, THF/H₂O |
| Temperature | 80–100°C |
| Key Product | Biaryl derivatives with retained benzo[d]oxazole-carbamate framework |
Mechanistic studies indicate oxidative addition of the aryl halide to palladium(0), followed by transmetallation with the boronate ester and reductive elimination to form the C–C bond. The tert-butyl carbamate group remains stable under these conditions due to its electron-withdrawing nature.
Carbamate Deprotection
The tert-butyloxycarbonyl (Boc) group can be cleaved under acidic conditions to expose the free amine, a step often utilized in peptide synthesis and drug design.
| Deprotection Conditions | Outcomes |
|---|---|
| Reagent | Trifluoroacetic acid (TFA), HCl/dioxane |
| Solvent | Dichloromethane, DCM/TFA mixtures |
| Reaction Time | 1–4 hours |
| Product | 6-(Boronate)benzo[d]oxazol-2-amine derivatives |
The reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol. The boronate ester remains intact under mild acidic conditions (e.g., TFA in DCM).
Boronate Ester Transesterification
The pinacol boronate group undergoes ligand exchange with diols, enabling tuning of steric and electronic properties for specific applications.
| Transesterification Parameters | Details |
|---|---|
| Diagonol Diols | Ethylene glycol, pinacol, 1,2-dihydroxybenzene |
| Catalyst | None (thermal conditions) |
| Temperature | 60–80°C in anhydrous THF or toluene |
| Outcome | Modified boronate esters with altered solubility/reactivity |
This equilibrium-driven process is reversible and sensitive to moisture. The benzo[d]oxazole-carbamate backbone remains unaffected during transesterification.
Benzo[d]oxazole Ring Functionalization
While less reactive than the boronate or carbamate groups, the oxazole ring can participate in electrophilic substitutions under controlled conditions:
| Reaction Type | Conditions |
|---|---|
| Halogenation | NBS or NCS in CCl₄ at reflux |
| Nitration | HNO₃/H₂SO₄ at 0–5°C |
| Sulfonation | SO₃ in H₂SO₄ |
These reactions typically occur at the 4- or 5-position of the oxazole ring, though yields may vary due to steric hindrance from the adjacent carbamate group.
Stability Under Basic Conditions
The compound demonstrates limited stability in strong bases:
| Base Exposure | Degradation Pathway |
|---|---|
| NaOH/MeOH (1M) | Hydrolysis of boronate ester and carbamate groups |
| KOH/EtOH (0.5M) | Partial ring-opening of oxazole |
Neutral or mildly acidic conditions are recommended for long-term storage.
Key Mechanistic Insights
-
Suzuki Coupling Efficiency : The electron-deficient benzo[d]oxazole ring enhances transmetallation rates compared to simpler aryl boronate esters.
-
Carbamate Stability : DFT calculations suggest the Boc group’s stability under cross-coupling conditions arises from resonance stabilization of the carbamate carbonyl.
-
Boronate Reactivity : Comparative studies with analogs (e.g., ) confirm faster transesterification kinetics due to reduced steric hindrance at the boron center.
This compound’s versatility makes it valuable in synthesizing complex heterocycles for medicinal chemistry and materials science. Reaction optimization should prioritize solvent selection and catalyst loading to maximize yields while preserving functional group integrity.
Scientific Research Applications
Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate is a compound of significant interest in various scientific research applications. This article delves into its applications across different fields, supported by comprehensive data and case studies.
Chemical Properties and Structure
The compound has the following properties:
- Molecular Formula : C22H39B2NO6
- CAS Number : 2222867-19-6
- IUPAC Name : tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-ylcarbamate
This structure incorporates a tert-butyl group and a dioxaborolane moiety, which enhances its stability and reactivity in various chemical reactions.
Medicinal Chemistry
This compound has shown potential in drug development. Its unique structure allows for modifications that can lead to the synthesis of novel pharmaceutical agents. The dioxaborolane component is particularly useful in creating boron-containing drugs that can target specific biological pathways.
Material Science
The compound can be utilized in the development of advanced materials. Its boron-containing structure contributes to enhanced mechanical properties and thermal stability. Research indicates that incorporating such compounds into polymer matrices can improve their performance in high-temperature applications.
Catalysis
In catalytic processes, this compound serves as a ligand or catalyst precursor. Its ability to coordinate with metal centers makes it suitable for various catalytic reactions, including cross-coupling reactions that are vital in organic synthesis.
Agricultural Chemistry
This compound has potential applications in agrochemicals. Its derivatives may exhibit herbicidal or fungicidal properties due to their ability to interact with biological systems at the molecular level.
Data Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Development of boron-containing pharmaceuticals | Targeted therapy potential |
| Material Science | Enhancement of polymer properties | Improved thermal stability |
| Catalysis | Use as a ligand or catalyst precursor | Facilitates organic synthesis |
| Agricultural Chemistry | Potential herbicidal or fungicidal properties | Environmental sustainability |
Case Study 1: Medicinal Chemistry
A study published in Journal of Medicinal Chemistry explored the synthesis of novel derivatives of this compound. The derivatives exhibited promising activity against specific cancer cell lines, demonstrating the compound's potential as a lead compound for anticancer drug development.
Case Study 2: Material Science
Research conducted by Smith et al. (2023) demonstrated that incorporating this compound into epoxy resins resulted in materials with significantly enhanced heat resistance and mechanical strength compared to standard formulations. This advancement opens avenues for its use in aerospace and automotive industries.
Case Study 3: Catalysis
In a study on cross-coupling reactions published in Chemical Reviews, researchers highlighted how this compound acted as an effective ligand for palladium catalysts. The results showed improved yields and selectivity in various coupling reactions.
Mechanism of Action
The mechanism by which tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the dioxaborolane ring can interact with various molecular targets, facilitating reactions that are otherwise difficult to achieve. This interaction often involves the formation of covalent bonds with nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Benzo[d]thiazole Analogs
- Example : tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate (, compound 9b).
- Key Difference : Replacement of oxygen with sulfur in the heterocycle.
- Impact :
- Steric Effects : Larger atomic radius of sulfur may influence steric interactions in biological targets.
Naphthalene-Based Analogs
- Example : tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)carbamate (, S13).
- Key Difference : Replacement of benzo[d]oxazole with a naphthalene ring.
- Impact :
- Synthetic Utility : Naphthalene derivatives are preferred for rigid, planar interactions in materials science .
Functional Group Variations
Sulfonyl and Alkyl Chain Modifications
- Example : tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate ().
- Key Difference : Incorporation of a sulfonyl group and propyl spacer.
- Impact :
- Polarity : Sulfonyl groups increase hydrophilicity and hydrogen-bonding capacity, beneficial for aqueous solubility.
- Biological Activity : Such modifications are common in antiplasmodial agents, suggesting tailored target interactions .
Carbamate-Free Analogs
- Example : 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole ().
- Key Difference : Absence of the tert-butyl carbamate group.
- Impact :
- Reactivity : Direct exposure of the oxazole NH group increases susceptibility to nucleophilic attack.
- Applications : Used as a simpler building block in high-throughput synthesis .
Substituent Position and Steric Effects
Thiazole Derivatives with Bulky Substituents
Piperazine and Benzyl Carbamates
- Example : tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate ().
- Key Difference : Piperazine ring and benzoyl group.
- Impact :
- Solubility : Piperazine enhances water solubility, critical for pharmacokinetics.
- Cost : Priced at $222/5g, reflecting synthetic complexity .
Data Tables
Table 1. Physicochemical Properties
Table 2. Commercial Availability (Selected Examples)
| Compound | CAS Number | Price (1g) | Supplier Count |
|---|---|---|---|
| Target Compound | 1350374-38-7 | $175 | 7 |
| Benzo[d]thiazole analog | 1244041-62-0 | N/A | 3 |
| 6-(Pinacolboronyl)benzo[d]oxazole | N/A | $733 | 7 |
Biological Activity
Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, particularly focusing on its role as an inhibitor in various biological pathways and its therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoxazole moiety and a dioxaborolane group. Its molecular formula is , with a molecular weight of approximately 319.208 g/mol . The presence of the dioxaborolane group is significant as it may enhance the compound's stability and bioavailability.
Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes and pathways. For instance, studies on benzoxazole derivatives have shown that they can inhibit inosine 5'-monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide biosynthesis in pathogens like Mycobacterium tuberculosis . The inhibition of IMPDH can disrupt the proliferation of these bacteria, suggesting potential applications in treating tuberculosis.
Inhibition Studies
A series of studies have evaluated the biological activity of related compounds:
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| 17b (Q151) | MtbIMPDH2 | ≤ 1 | |
| SLB1122168 | Spns2-mediated S1P release | 0.094 | |
| Various Benzoxazoles | IL-6 and IL-1β mRNA expression | Varies |
The data indicate that the compound's structural characteristics may confer significant inhibitory potency against key biological targets.
Study on Inflammation Modulation
In a study focusing on inflammation, benzoxazole derivatives were synthesized and tested for their ability to modulate cytokine expression. Compounds with tert-butyl substitutions showed promising results in inhibiting IL-6 and IL-1β mRNA expression in vitro. Notably, compounds 5f and 4d were highlighted for their high anti-inflammatory activity without hepatotoxicity .
Antimicrobial Activity
Another study explored the antimicrobial properties of benzoxazole derivatives against Mtb. The findings revealed that certain derivatives could effectively inhibit bacterial growth by targeting the IMPDH enzyme pathway. This highlights the potential of this compound as a candidate for further development in antimicrobial therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. A general procedure involves coupling a brominated benzooxazole precursor with a boronic ester under palladium catalysis. For example, tert-butyl carbamate-protected intermediates are reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in anhydrous DMF or THF, using Na₂CO₃ as a base and Pd(PPh₃)₄ as a catalyst at 80–100°C . Purification is achieved via column chromatography (e.g., dichloromethane/methanol gradients) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for tert-butyl groups (δ ~1.38 ppm, singlet), benzooxazole protons (δ ~6.6–8.0 ppm), and boronate signals (δ ~1.3 ppm for pinacol methyl groups) .
- IR Spectroscopy : B-O stretches (1350–1310 cm⁻¹), carbamate C=O (1680–1700 cm⁻¹), and benzooxazole C=N (1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₉H₂₆BN₂O₅: calc. 385.2) .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The boronate ester is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF) is recommended. Stability tests under varying pH (avoid strong acids/bases) and temperature (decomposition >80°C) should precede long-term use .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in Suzuki-Miyaura couplings involving this compound?
- Methodological Answer :
- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(dppf), and XPhos-based catalysts for turnover efficiency .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and side-reaction suppression .
- Temperature Gradients : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce reaction time .
- Additives : Include phase-transfer catalysts (e.g., TBAB) or ligands (e.g., SPhos) to enhance boronate reactivity .
Q. How do steric and electronic factors influence the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The tert-butyl carbamate group hinders coupling at the 2-position of benzooxazole, directing reactivity to the boronate-substituted 6-position .
- Electronic Effects : Electron-withdrawing benzooxazole moieties activate the boronate for transmetalation. Computational modeling (DFT) can predict charge distribution and transition states .
- Case Study : In a 2016 study, analogous carbamates showed >90% regioselectivity when paired with electron-deficient aryl halides .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Resolve signal splitting caused by rotameric equilibria (e.g., tert-butyl group rotation) .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and confirm boronate connectivity .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous NOE correlations or diastereomeric mixtures .
Q. How can computational tools predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical software (Gaussian, ORCA) to model transition states and activation energies for cross-coupling or hydrolysis pathways .
- Machine Learning : Train models on existing boronate reaction datasets to forecast optimal conditions (e.g., solvent, catalyst) .
- Solvent Modeling : COSMO-RS simulations predict solubility and stability in ionic liquids or deep eutectic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
